![molecular formula C6H9BrO2 B115866 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone CAS No. 141194-58-3](/img/structure/B115866.png)
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone
Overview
Description
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is a chemical compound that belongs to the class of organic bromides. It is also known as 2-Bromo-1-(tetrahydro-2-furanyl)ethanone or THF-Bromoacetate. This compound is widely used in scientific research and has various applications in the field of chemistry and biochemistry.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone. However, it has been reported to have antimicrobial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.
Future Directions
There are several future directions for the use of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in scientific research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as an antimicrobial agent and its mechanism of action. Additionally, its potential as a building block for the synthesis of new pharmaceuticals and natural products can also be explored.
Scientific Research Applications
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
properties
CAS RN |
141194-58-3 |
|---|---|
Product Name |
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone |
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-1-[(2R)-oxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |
InChI Key |
NOYOYKREDRZQSD-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)CBr |
SMILES |
C1CC(OC1)C(=O)CBr |
Canonical SMILES |
C1CC(OC1)C(=O)CBr |
synonyms |
Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

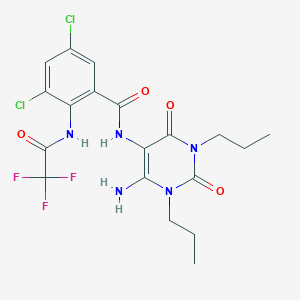
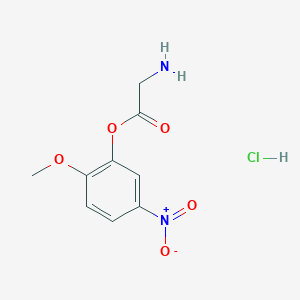
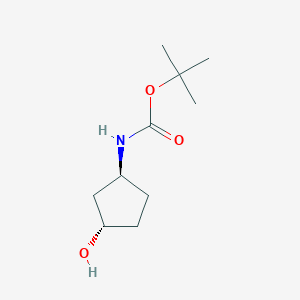
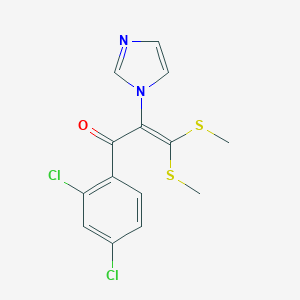
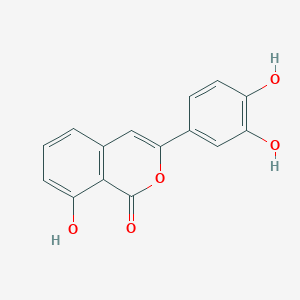
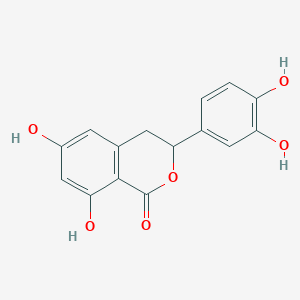
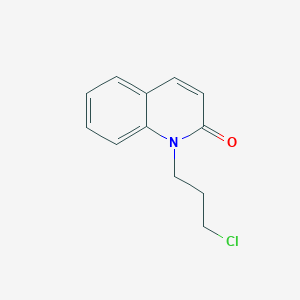
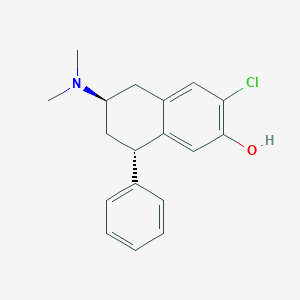
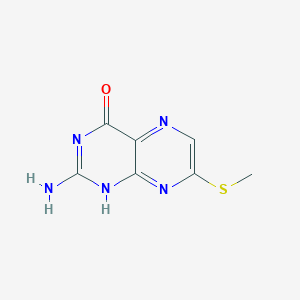
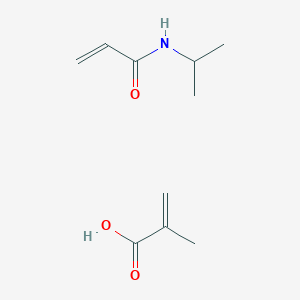
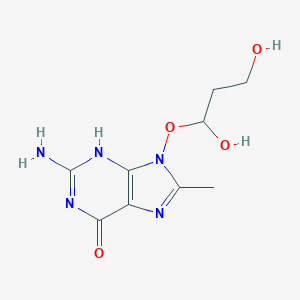
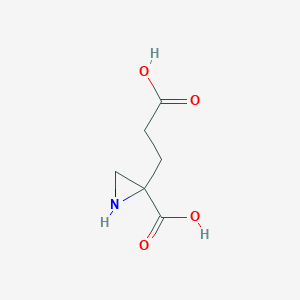

![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)